2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane
Overview
Description
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method involves the bromination cyclization reaction of (4-tert-butyloxycarboryl-5-substituted pent-1-ene) with inorganic bromine sources . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane may involve similar bromination reactions but on a larger scale. The process is optimized to achieve high yields and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group is highly reactive and can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(bromomethyl)-2,2-dimethyloxetane
- 1-(Bromomethyl)-4-chloro-2-[(4S)-4-methyl-2-hexyn-1-yl]benzene
Uniqueness
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific chiral structure and the presence of the bromomethyl group. This combination of features makes it particularly useful in asymmetric synthesis and other applications where stereochemistry is important.
Properties
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.